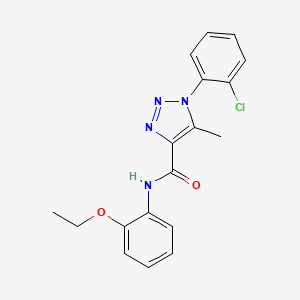
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide: is a synthetic organic compound that features a unique combination of a thiophene ring, a triazole ring, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated triazole intermediate.
Formation of the Furan Carboxamide: The furan ring can be synthesized via a Vilsmeier-Haack reaction, followed by amidation to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiophene and furan rings can undergo oxidation reactions, typically using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the triazole ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, borane
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring, epoxides from the furan ring
Reduction: Amines from the carboxamide group
Substitution: Various substituted triazoles depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring, in particular, is known to enhance the biological activity of compounds, making it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and furan rings.
作用機序
The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and furan rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-carboxamide
- N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is unique due to the combination of the thiophene, triazole, and furan rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the furan ring can enhance the compound’s ability to interact with certain biological targets, making it a more potent bioactive molecule.
特性
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-12(9-3-4-18-8-9)13-6-10-7-16(15-14-10)11-2-1-5-19-11/h1-5,7-8H,6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWBOVDZADIQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)

![2-(2-Chlorophenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2820253.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2820258.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2820259.png)
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B2820260.png)
![2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2820262.png)
![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)
![7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2820265.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide](/img/structure/B2820266.png)
![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)
![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)
